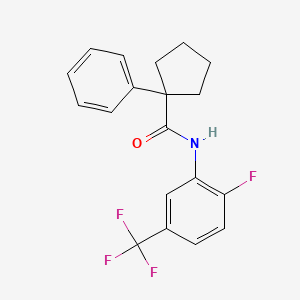
N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide” is a complex organic compound. It contains a fluorinated phenyl group, a phenylcyclopentyl group, and a formamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The fluorinated phenyl group would likely contribute to the compound’s polarity, while the phenylcyclopentyl group could add some degree of structural rigidity .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The fluorinated phenyl group might be involved in electrophilic aromatic substitution reactions, while the formamide group could participate in condensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its stability and polarity .
Mechanism of Action
The exact mechanism of action of N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is not fully understood. However, it has been suggested that it may act as a modulator of the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
Studies have shown that this compound can cross the blood-brain barrier and bind to specific receptors in the brain. This binding results in changes in the activity of certain neurotransmitters, leading to its anxiolytic and antidepressant effects. Additionally, it has been shown to inhibit the growth of certain cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, its limited solubility in water and low stability under certain conditions may pose challenges in some experiments.
Future Directions
There are several potential future directions for research on N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide. One possible direction is to further investigate its anticancer activity and potential use as an anticancer drug. Additionally, more research is needed to fully understand its mechanism of action and potential use in treating anxiety and depression. Finally, further studies are needed to explore its potential applications in other fields, such as materials science and catalysis.
Synthesis Methods
The synthesis of N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide involves the reaction of 2-Fluoro-5-(trifluoromethyl)aniline with cyclopentanone in the presence of a catalyst. The resulting intermediate is then reacted with formic acid to obtain the final product.
Scientific Research Applications
N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit promising activity against certain types of cancer cells, making it a potential candidate for anticancer drug development. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in treating anxiety and depression.
Safety and Hazards
properties
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F4NO/c20-15-9-8-14(19(21,22)23)12-16(15)24-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEDDLDSWGYVFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2382794.png)
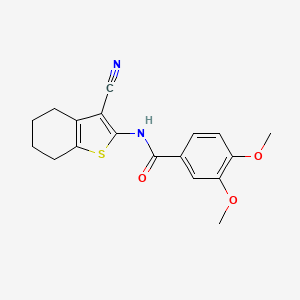
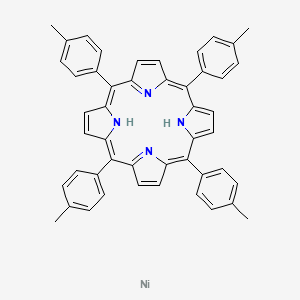
![2-(4-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2382803.png)
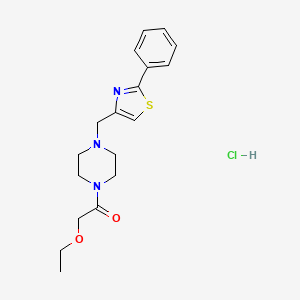
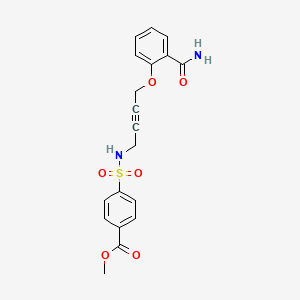
![2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2382808.png)

![1-(2,3-Dimethylphenyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2382810.png)
![N-[3,5-dimethyl-1-(2-oxo-2H-chromene-3-carbonyl)-1H-pyrazol-4-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2382811.png)
![2-[8-(5-Chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetamide](/img/structure/B2382813.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2382814.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382816.png)